[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine
CAS No.: 1019380-70-1
Cat. No.: VC8424469
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine - 1019380-70-1](/images/structure/VC8424469.png)
Specification
CAS No. | 1019380-70-1 |
---|---|
Molecular Formula | C12H19N3 |
Molecular Weight | 205.30 g/mol |
IUPAC Name | [1-(pyridin-3-ylmethyl)piperidin-3-yl]methanamine |
Standard InChI | InChI=1S/C12H19N3/c13-7-11-4-2-6-15(9-11)10-12-3-1-5-14-8-12/h1,3,5,8,11H,2,4,6-7,9-10,13H2 |
Standard InChI Key | LUURPVUDUOREFV-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=CN=CC=C2)CN |
Canonical SMILES | C1CC(CN(C1)CC2=CN=CC=C2)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a piperidine ring with a pyridine moiety linked via a methylene bridge. The SMILES notation C1CC(CN(C1)CC2=CN=CC=C2)CN
and InChIKey LUURPVUDUOREFV-UHFFFAOYSA-N
provide precise descriptors of its connectivity . The pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) contributes to the molecule’s basicity, while the piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) introduces conformational flexibility. The primary amine (-CH₂NH₂) at the 3-position of the piperidine ring enhances hydrophilicity and potential for hydrogen bonding.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, which predict ion mobility in mass spectrometry, vary depending on adduct formation:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 206.16518 | 148.9 |
[M+Na]+ | 228.14712 | 160.9 |
[M+NH₄]+ | 223.19172 | 157.4 |
[M-H]- | 204.15062 | 152.9 |
These values suggest moderate polarity, aligning with its hybrid aromatic/aliphatic structure . The compound’s logP (estimated via PubChem algorithms) is approximately 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug design contexts .
Synthetic Approaches and Analogous Compounds
Synthetic Pathways
While no direct synthesis routes for [1-(pyridin-3-ylmethyl)piperidin-3-yl]methanamine are documented, analogous compounds provide insight into plausible methods. For example, the PMC article describes the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines via condensation of substituted pyrazol-amines with malonate esters, followed by chlorination and amine displacement . Similarly, the J. Med. Chem. study highlights Buchwald-Hartwig couplings for introducing pyridylmethyl groups to piperidine scaffolds . Applying these strategies, the target compound could be synthesized through:
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Mannich Reaction: Condensation of piperidin-3-ylmethanamine with pyridine-3-carbaldehyde under acidic conditions.
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Reductive Amination: Reaction of 1-(pyridin-3-ylmethyl)piperidin-3-one with ammonium acetate and sodium cyanoborohydride.
Structural Analogues in Drug Discovery
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Antimycobacterial Agents: Pyrazolo[1,5-a]pyrimidin-7-amines with 3-(4-fluorophenyl) and 5-aryl substituents exhibit potent activity against Mycobacterium tuberculosis (MIC ≤ 0.1 μM) . The pyridinylmethyl group in these compounds enhances target binding through π-π stacking and hydrogen bonding.
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USP1/UAF1 Inhibitors: N-Benzyl-2-phenylpyrimidin-4-amines, such as ML323, feature piperidine and pyridine motifs critical for inhibiting deubiquitinase activity (IC₅₀ = 50 nM) . The methanamine group in CID 43187077 could similarly coordinate with catalytic residues in enzyme active sites.
Toxicity and ADME Profiling
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Absorption: Moderate oral bioavailability due to balanced lipophilicity (clogP ≈ 1.2).
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Metabolism: Likely hepatic oxidation via CYP3A4, with possible N-dealkylation at the piperidine nitrogen.
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Excretion: Renal clearance predicted due to moderate molecular weight and hydrophilicity.
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